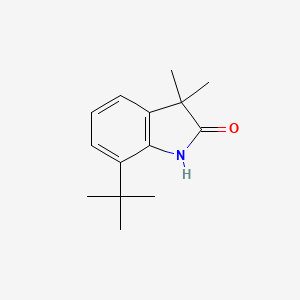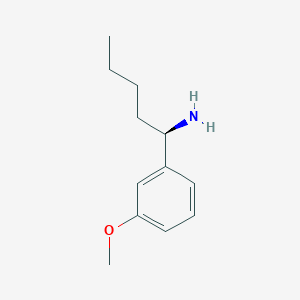
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclobutane ring, which is a four-membered ring structure, and possesses both hydroxyl and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Introduction of Functional Groups: Hydroxyl and ester groups can be introduced through various organic reactions such as hydroboration-oxidation and esterification.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Catalysts and specific reaction conditions are often employed to achieve the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: HCl (Hydrochloric acid), HBr (Hydrobromic acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Metabolic Studies: Used in studies to understand metabolic pathways involving cyclobutane derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Synthesis: Employed in the synthesis of polymers with unique characteristics.
Mecanismo De Acción
The mechanism of action of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate: A stereoisomer with different spatial arrangement.
Methyl 2-hydroxycyclobutanecarboxylate: Similar structure but with a methyl ester group.
Cyclobutanecarboxylic acid: Lacks the hydroxyl and ester groups but shares the cyclobutane ring.
Uniqueness
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its combination of functional groups and ring strain makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
XLPWARQDCQSFMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
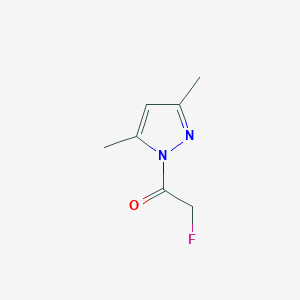

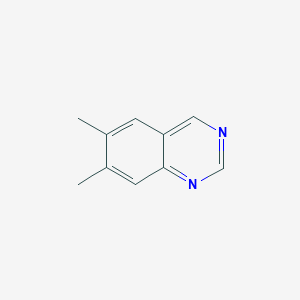
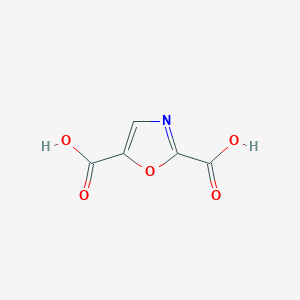
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
